molecular formula C18H31NO2Sn B14438561 Stannane, tributyl(3-nitrophenyl)- CAS No. 79048-31-0

Stannane, tributyl(3-nitrophenyl)-

Cat. No.: B14438561
CAS No.: 79048-31-0
M. Wt: 412.2 g/mol
InChI Key: BDZSZSWGXQZIFR-UHFFFAOYSA-N
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Description

Stannane, tributyl(3-nitrophenyl)- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3-nitrophenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl(3-nitrophenyl)- typically involves the reaction of tributyltin hydride with 3-nitrophenyl halides under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or by irradiation with light .

Industrial Production Methods

Industrial production of organotin compounds like stannane, tributyl(3-nitrophenyl)- often involves the reduction of tributyltin oxide with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(3-nitrophenyl)- undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with stannane, tributyl(3-nitrophenyl)- include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the substrates involved. For example, in reduction reactions, the major products are typically the corresponding hydrocarbons .

Scientific Research Applications

Stannane, tributyl(3-nitrophenyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of stannane, tributyl(3-nitrophenyl)- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, tributyl(3-nitrophenyl)- is unique due to the presence of the 3-nitrophenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific organic synthesis applications where the nitrophenyl group plays a crucial role .

Properties

CAS No.

79048-31-0

Molecular Formula

C18H31NO2Sn

Molecular Weight

412.2 g/mol

IUPAC Name

tributyl-(3-nitrophenyl)stannane

InChI

InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;

InChI Key

BDZSZSWGXQZIFR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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